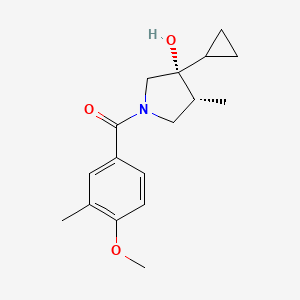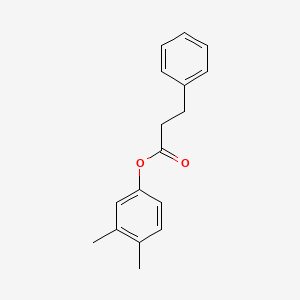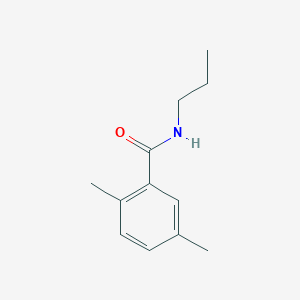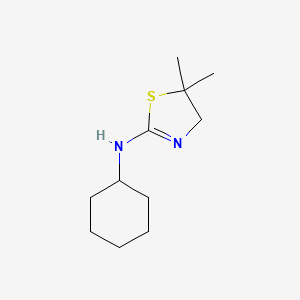![molecular formula C18H21N3O B5628330 1-{4-[4-(3-pyridinylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5628330.png)
1-{4-[4-(3-pyridinylmethyl)-1-piperazinyl]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a pyridine ring and a piperazine ring. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The piperazine ring is a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring and the pyridine ring separately, followed by their connection through a methylene bridge. The exact synthetic route would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and piperazine rings, as well as the ethanone group. The spatial arrangement of these groups could have significant effects on the compound’s properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyridine and piperazine rings, as well as the carbonyl group in the ethanone moiety. These functional groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the nitrogen-containing rings could make the compound more polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Synthetic Advances in Organic Chemistry
The compound serves as an important scaffold in organic synthesis, particularly in the construction of 1,4-dihydropyridine (1,4-DHP) derivatives. These derivatives have been synthesized using multi-component one-pot and green synthetic methodologies, highlighting the compound’s versatility and importance in advancing synthetic organic chemistry .
Medicinal Chemistry: Therapeutic Applications
In medicinal chemistry, the compound’s derivatives exhibit a wide range of intrinsic therapeutic applications. These include acting as calcium channel blockers, antioxidants, anticancer, anti-inflammatory, antimicrobial, antihypertensive, antidiabetic, anticoagulants, anti-cholinesterase, and neuroprotective agents. The structure–activity relationship (SAR) of these derivatives is a key area of study, providing insights into their therapeutic potential .
Alzheimer’s Disease Research
Derivatives of this compound have been synthesized as analogs of known acetylcholine-release enhancers, such as linopirdine. These derivatives may have therapeutic value in the treatment of Alzheimer’s disease by enhancing acetylcholine release, which is crucial for memory and cognitive functions .
Photophysical and Electrochemical Properties
Anthracene-based derivatives of the compound have been studied for their photophysical and electrochemical properties. These studies are essential for applications in materials science, particularly in the development of new materials with specific optical and electronic characteristics .
Insecticidal Properties
The compound’s derivatives also show promise in the field of agriculture, particularly as insecticides. The insecticidal properties of 1,4-DHP derivatives have been collated and discussed, indicating potential applications in pest control .
Drug Development and Design
The compound plays a significant role in drug development and design due to its structural flexibility and functional modifiability. Researchers utilize its derivatives to explore new drugs with improved efficacy and reduced side effects, contributing to the advancement of personalized medicine .
Green Chemistry Applications
The compound’s derivatives are synthesized using green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances. This approach not only advances the field of chemistry but also contributes to environmental sustainability .
Advanced Material Science
Finally, the compound’s derivatives are integral in the development of advanced materials. Their high thermal stability and specific emission properties make them suitable for creating materials that can withstand extreme conditions and have specialized uses in various industries .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various protein kinases, which play crucial roles in cellular signal transduction .
Mode of Action
The exact mode of action of this compound is not well-documented. It is likely that it interacts with its target proteins, leading to changes in their activity. This can result in alterations in the signaling pathways they are involved in, affecting cellular functions .
Biochemical Pathways
Given its potential interaction with protein kinases, it could influence various signaling pathways, including those involved in cell growth, differentiation, and apoptosis .
Pharmacokinetics
These factors significantly impact the bioavailability of a compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
Based on its potential targets, it could influence cellular functions such as growth, differentiation, and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[4-(pyridin-3-ylmethyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-15(22)17-4-6-18(7-5-17)21-11-9-20(10-12-21)14-16-3-2-8-19-13-16/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGSLVXDSMCIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{4-[(Pyridin-3-yl)methyl]piperazin-1-yl}phenyl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{(3R*,4S*)-4-morpholin-4-yl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propan-1-ol](/img/structure/B5628254.png)
![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5628259.png)
![3-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5628266.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide](/img/structure/B5628270.png)

![2-(4-{2-[2-(4-fluorophenyl)-1-pyrrolidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5628280.png)


![5-isobutyl-1'-[(1-propyl-1H-imidazol-2-yl)methyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5628316.png)
![N-cyclohexyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5628319.png)


![(3R*,4R*)-3-cyclobutyl-1-[(2,6-difluorophenyl)acetyl]-4-methyl-3-pyrrolidinol](/img/structure/B5628337.png)